3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
Description
3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via a methylene group to a pyridyl-pyrazole moiety.
Properties
IUPAC Name |
3-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-12-15(11-21-22)17-8-13(6-7-19-17)10-20-18(23)14-4-3-5-16(9-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCPLSBAFRLMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations:
Substituent Impact on Activity: The morpholinoethoxy group in temano-grel () likely enhances solubility and target engagement in platelet inhibition pathways compared to the pyridyl-pyrazole in the target compound . Thioether-linked heterocycles (e.g., thiadiazolo-pyrimidine in ) introduce sulfur atoms, which may influence redox properties and metabolic stability .
The piperidine sulfonyl group () adds polarity, possibly enhancing solubility and pharmacokinetic profiles .
Target Selectivity :
- Pyridyl-pyrazole (Target) vs. phenyl-pyrazole (): Pyridyl groups may improve binding to kinases or receptors requiring aromatic nitrogen interactions, whereas phenyl groups favor hydrophobic pockets .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological and Physicochemical Properties
Key Findings:
- Temano-grel’s lower logP (~2.1) compared to the target compound (~2.8) suggests better solubility, attributed to the morpholinoethoxy group .
- The higher hydrogen bond acceptors in temano-grel (8 vs. 5 in the target) may enhance target binding but reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
